![molecular formula C17H22N4O B2789040 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide CAS No. 1797710-59-8](/img/structure/B2789040.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a synthetic compound with potential therapeutic applications. This compound belongs to the class of cyclohexenecarboxamide derivatives and has been studied for its potential pharmacological properties.
Scientific Research Applications
- Comparison to Commercial Probes : The properties and stability of PPs are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .
Anticancer Activity
While not explicitly mentioned in the literature, it’s worth exploring the potential anticancer activity of this compound. Similar pyrazolo[1,5-a]pyrimidines have shown inhibitory activity against cancer cells .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential interactions with various biological targets .
Mode of Action
It is known that the pyrazolo[1,5-a]pyrimidine core is a crucial part of the molecule that can interact with various biological targets .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
The pyrazolo[1,5-a]pyrimidine core is known to have good solubility, which could potentially impact the compound’s bioavailability .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities .
Action Environment
It is known that the environment can significantly impact the activity of similar compounds .
properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-10-16-19-11-14(12-21(16)20-13)6-5-9-18-17(22)15-7-3-2-4-8-15/h2-3,10-12,15H,4-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXUXUSLYDKKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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